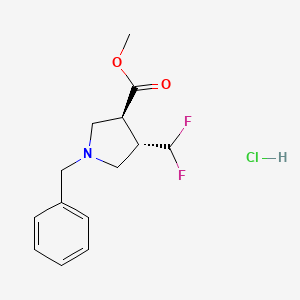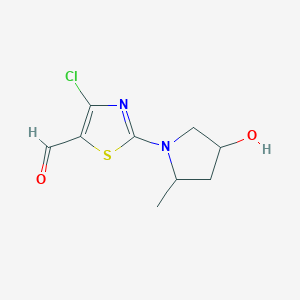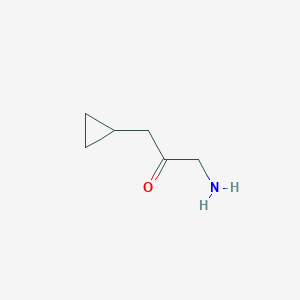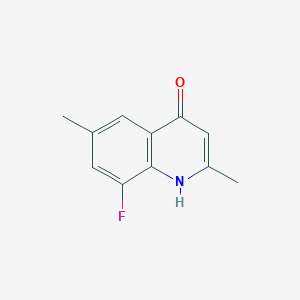
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dichloropyrimidine moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine typically involves multiple steps, starting with the bromination of a suitable precursor. The process may include:
Bromination: Introduction of a bromomethyl group to the phenyl ring.
Coupling Reaction: Connecting the bromomethyl phenyl group to the dichloropyrimidine moiety through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups.
Coupling Reactions: The dichloropyrimidine moiety can engage in coupling reactions, forming complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium or other transition metal catalysts are often used in coupling reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with modified functional groups, while coupling reactions can produce complex organic frameworks.
Applications De Recherche Scientifique
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichloropyrimidine moiety may also interact with various biological pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Phenacyl Bromide: Shares the bromomethyl group but differs in the rest of the structure.
2,5-Dichloropyrimidine: Contains the dichloropyrimidine moiety but lacks the bromomethyl phenyl group.
This detailed article provides a comprehensive overview of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H8BrCl2N3 |
|---|---|
Poids moléculaire |
333.01 g/mol |
Nom IUPAC |
N-[2-(bromomethyl)phenyl]-2,5-dichloropyrimidin-4-amine |
InChI |
InChI=1S/C11H8BrCl2N3/c12-5-7-3-1-2-4-9(7)16-10-8(13)6-15-11(14)17-10/h1-4,6H,5H2,(H,15,16,17) |
Clé InChI |
LZUIQWXRXIBLJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CBr)NC2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)




![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)


![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)

